molecular formula C10H9F2NO2 B12856359 2-(Difluoromethyl)-6-ethoxybenzo[d]oxazole

2-(Difluoromethyl)-6-ethoxybenzo[d]oxazole

Katalognummer: B12856359
Molekulargewicht: 213.18 g/mol
InChI-Schlüssel: MNVBKTLZXNTYRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethyl)-6-ethoxybenzo[d]oxazole is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of difluoromethyl and ethoxy groups in this compound makes it particularly interesting for various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-6-ethoxybenzo[d]oxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often require the use of catalysts such as sodium tert-butoxide and elemental sulfur .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Difluoromethyl)-6-ethoxybenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The difluoromethyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazoles.

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethyl)-6-ethoxybenzo[d]oxazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Difluoromethyl)-6-ethoxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in cell growth and survival .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to these similar compounds, 2-(Difluoromethyl)-6-ethoxybenzo[d]oxazole exhibits unique properties due to the presence of both difluoromethyl and ethoxy groups

Eigenschaften

Molekularformel

C10H9F2NO2

Molekulargewicht

213.18 g/mol

IUPAC-Name

2-(difluoromethyl)-6-ethoxy-1,3-benzoxazole

InChI

InChI=1S/C10H9F2NO2/c1-2-14-6-3-4-7-8(5-6)15-10(13-7)9(11)12/h3-5,9H,2H2,1H3

InChI-Schlüssel

MNVBKTLZXNTYRA-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC2=C(C=C1)N=C(O2)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.